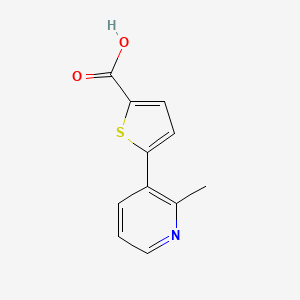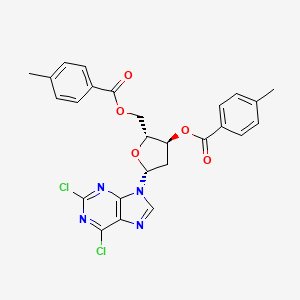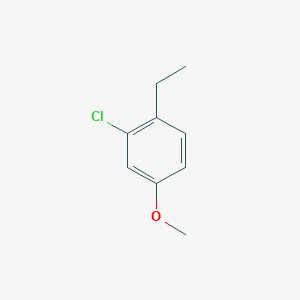
2-(2-aminoethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a chemical compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with a trione group and an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroformate, followed by cyclization with ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzothiadiazine ring.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiadiazine derivatives
科学的研究の応用
2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Aminoethanol: A simpler compound with a similar aminoethyl group but lacking the benzothiadiazine ring.
Benzothiadiazine derivatives: Compounds with variations in the substituents on the benzothiadiazine ring.
Uniqueness
2-(2-Aminoethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11N3O3S |
|---|---|
分子量 |
241.27 g/mol |
IUPAC名 |
2-(2-aminoethyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C9H11N3O3S/c10-5-6-12-9(13)11-7-3-1-2-4-8(7)16(12,14)15/h1-4H,5-6,10H2,(H,11,13) |
InChIキー |
ORKLCIYGEXXVHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
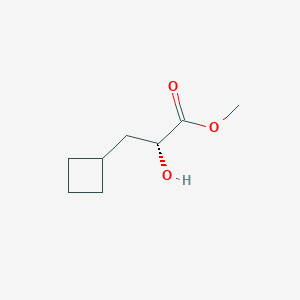
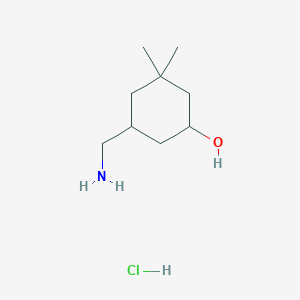
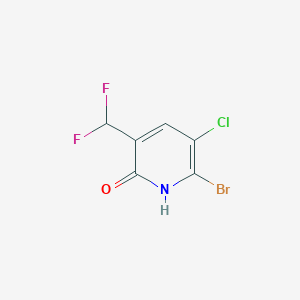
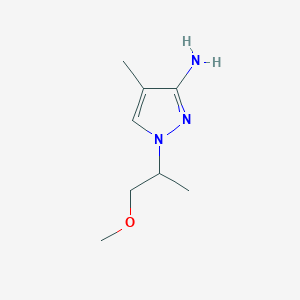
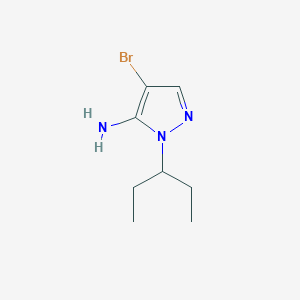
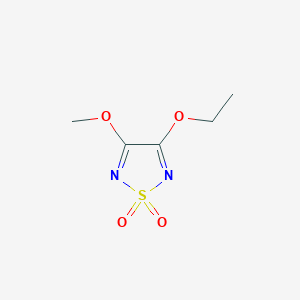
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
